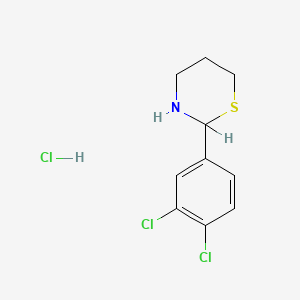
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic compound containing nitrogen and sulfur atoms. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tetrahydro-1,3-thiazine ring substituted with a 3,4-dichlorophenyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dichloroaniline with thiourea in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazine compound. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazine compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-1,3-thiazinane hydrochloride
- 4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
- 4-(2,3-Dichlorophenyl)tetrahydro-2H-thiopyran-4-ol
Uniqueness
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in synthetic and medicinal chemistry .
Properties
CAS No. |
79137-08-9 |
|---|---|
Molecular Formula |
C10H12Cl3NS |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NS.ClH/c11-8-3-2-7(6-9(8)12)10-13-4-1-5-14-10;/h2-3,6,10,13H,1,4-5H2;1H |
InChI Key |
KVXZUBPXIRGQRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(SC1)C2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















